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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B10824509

Introduction

BKI-1369 is a potent and selective bumped kinase inhibitor (BKI) that has demonstrated
significant efficacy against various apicomplexan parasites, most notably Cryptosporidium
parvum and Cystoisospora suis, the causative agents of cryptosporidiosis and
cystoisosporosis, respectively. This technical guide provides a comprehensive overview of the
chemical structure, properties, and biological activity of BKI-1369, intended for researchers,
scientists, and drug development professionals.

Chemical Structure and Properties

BKI-1369 is a pyrazolopyrimidine derivative with a distinct chemical structure that allows it to
selectively target the ATP-binding pocket of parasite calcium-dependent protein kinase 1
(CDPK1).

Table 1: Chemical Identifiers and Properties of BKI-1369
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Property Value Reference(s)
3-(2-ethoxyquinolin-6-yl)-1-((1-
methylpiperidin-4-

IUPAC Name YiPIP [1]
yl)methyl)-1H-pyrazolo[3,4-
d]pyrimidin-4-amine

CAS Number 1951431-22-3 [2]

Molecular Formula C23H27N70 [2]

Molecular Weight 417.51 g/mol [2]

Canonical SMILES

CCO(C=C1)C=C2C=C(C=CC2
=N1)C3=C(N)N=CN=C3N(CC4
CCN(C)CC4)N=3

[3]

Purity >98% (by HPLC)
. DMSO: 50 mg/mL (119.76
Solubility
mM)
Powder: -20°C for 2 years; In
Storage DMSO: -80°C for 6 months,

-20°C for 1 month

Biological Activity and Mechanism of Action

BKI-1369 is a highly effective antiparasitic agent that functions by inhibiting parasite-specific

calcium-dependent protein kinase 1 (CDPK1). This enzyme is crucial for various processes in

the parasite's life cycle, including motility, invasion of host cells, and egress. The selectivity of

BKI-1369 for the parasite kinase over host kinases is attributed to a "bumped" chemical group

that sterically hinders its binding to the ATP-binding pocket of mammalian kinases, which

possess a bulkier "gatekeeper" residue at the equivalent position.

In Vitro Activity

BKI-1369 has demonstrated potent activity against the proliferation of Cystoisospora suis

merozoites in intestinal porcine epithelial cells (IPEC-1).
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Table 2: In Vitro Efficacy of BKI-1369 against Cystoisospora suis

Parameter Value Cell Line Reference(s)
IC50 40 nM IPEC-1
IC95 200 nM IPEC-1

In Vivo Efficacy

Studies in animal models have confirmed the therapeutic potential of BKI-1369 in treating

cryptosporidiosis and cystoisosporosis.

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of BKI-1369

Animal Model

Dosing Regimen

Key Findings Reference(s)

Gnotobiotic Piglets (C.

hominis)

10 mg/kg, orally, twice
daily for 5 days

Significant reduction
in oocyst excretion
and diarrheal

symptoms.

Piglets (C. suis)

10 mg/kg, orally, twice
daily for 5 days

Suppressed oocyst
excretion and
diarrhea; improved

body weight gain.

Neonatal Mice (C.

parvum)

Not specified

High efficacy in
clearing parasite

infection.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in piglets have shown that BKI-1369 is orally bioavailable and

accumulates in the plasma with repeated dosing. Two major metabolites, BKI-1318 and BKI-
1817, have been identified.

Table 4: Pharmacokinetic Parameters of BKI-1369 in Piglets
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Parameter Value Conditions Reference(s)
Plasma Cmax (after
28-34uM 10 mg/kg, oral
1st dose)
Plasma Cmax (after 10 mg/kg, oral, twice
~10 uM )
9th dose) daily
20 mg/kg, single oral
Fecal Cmax 8.1 uM
dose
20 mg/kg, single oral
Fecal Tmax 24 hours

dose

The chemical structures of the main metabolites are shown below. BKI-1817 is formed by the
cleavage of the ether bond in BKI-1369.

' BKI-1369 '

Metabolism )GKI—lSlS (Metabolite 19

Metabolism )GKI—lSl? (Metabolite ZD

Click to download full resolution via product page

Figure 1. Major metabolites of BKI-1369.

Off-Target Activity

BKI-1369 has been shown to inhibit the human Ether-a-go-go-related gene (hERG) potassium

channel, which is a potential concern for cardiotoxicity.

Table 5: Off-Target Activity of BKI-1369

Target

IC50

Assay Reference(s)

hERG

1.52 uyM

Not specified

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway

BKI-1369 targets the CDPK1 signaling pathway in apicomplexan parasites. CDPK1 is a
serine/threonine kinase that plays a central role in calcium-mediated signaling, which is
essential for parasite motility, host cell invasion, and egress. Inhibition of CDPK1 by BKI-1369
disrupts these critical processes, leading to the arrest of the parasite life cycle.
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Figure 2. Simplified CDPKZ1 signaling pathway and the inhibitory action of BKI-1369.

Experimental Protocols
Synthesis of BKI-1369

While a detailed, step-by-step synthesis protocol for BKI-1369 is not publicly available, it is
synthesized based on previously described methods for pyrazolopyrimidine derivatives. The
synthesis of a key metabolite, BKI-1817, involves the treatment of BKI-1369 with concentrated
hydrochloric acid at 60°C for 8 hours, followed by neutralization, basification, extraction, and
purification by reverse-phase HPLC.

Starting Materials Multi-step Synthesis HPLC Purification NMR & HPLC Analysis BKI-1369 (>98% purity)

Click to download full resolution via product page

Figure 3. General workflow for the synthesis and purification of BKI-1369.

In Vitro Merozoite Proliferation Assay

This protocol describes the evaluation of BKI-1369's inhibitory effect on C. suis merozoite
proliferation in IPEC-1 cells.

e Cell Culture: Maintain IPEC-1 cells in DHEM/HAM12 medium supplemented with 5% fetal
calf serum and penicillin/streptomycin at 37°C and 5% CO2.

 Infection: Seed IPEC-1 cells in 48-well plates. One day after seeding, infect the cells with
excysted C. suis sporozoites.

o Treatment: Add varying concentrations of BKI-1369 (e.g., 25 nM to 1000 nM) to the infected
cell cultures. Include a DMSO control.

 Incubation: Incubate the plates for 4 days at 37°C with 5% CO2.

» Quantification: Determine the proliferation of merozoites. This can be done by counting free
merozoites in the culture supernatant or by using a colorimetric cell proliferation assay (e.g.,
WST-1).

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/product/b10824509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Analysis: Calculate the IC50 and IC95 values based on the dose-response curve.

In Vivo Efficacy Study in Piglet Model

This protocol outlines a general procedure for assessing the in vivo efficacy of BKI-1369

against cystoisosporosis in piglets.

Animal Model: Use suckling piglets experimentally infected with C. suis.
Infection: Orally inoculate piglets with C. suis oocysts.

Treatment Formulation: Prepare a solution of BKI-1369 in a vehicle such as 3% Tween 80 +
7% ethanol + 90% normal saline.

Dosing: Administer BKI-1369 orally at the desired dose (e.g., 10-20 mg/kg body weight) and
frequency (e.g., once or twice daily).

Monitoring: Monitor the piglets for clinical signs of disease, including fecal consistency and
body weight gain.

Parasitological Assessment: Collect fecal samples daily to quantify oocyst excretion using
methods such as autofluorescence and the McMaster technique.

Pharmacokinetic Analysis: Collect blood and fecal samples at various time points to
determine the concentrations of BKI-1369 and its metabolites using a validated LC-MS/MS
method.
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In Vivo Efficacy Study
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Figure 4. Workflow for in vivo efficacy and pharmacokinetic studies of BKI-1369.

Conclusion

BKI-1369 is a promising preclinical candidate for the treatment of cryptosporidiosis and

cystoisosporosis. Its potent and selective inhibition of parasite CDPK1, coupled with

demonstrated in vivo efficacy, makes it a valuable lead compound for further drug

development. However, its potential for hRERG inhibition warrants careful consideration and

monitoring in future studies. The experimental protocols and data presented in this guide

provide a solid foundation for researchers working on the development of novel antiparasitic

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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